![molecular formula C18H17N3O4 B5182199 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide](/img/structure/B5182199.png)
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the quinazolinone core structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one . This intermediate is then reacted with 4-methoxyaniline to form the quinazolinone core. The final step involves the reaction of the quinazolinone derivative with chloroacetic acid to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of green chemistry approaches, such as microwave-induced synthesis and the use of deep eutectic solvents (DES), to enhance reaction efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., bromine, chlorine) and alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can yield a hydroxyl derivative of the quinazolinone core .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), which are involved in the regulation of cell growth and proliferation . By inhibiting these enzymes, the compound can disrupt the signaling pathways that promote cancer cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
2-{[3-(3-Methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]thio}acetate: This compound has a similar quinazolinone core structure but with a thioether linkage instead of an ether linkage.
N-(4-Methoxyphenyl)-2-[4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy]acetamide: This compound has a similar methoxyphenyl group but with a different substitution pattern on the acetamide moiety.
Uniqueness
The uniqueness of 2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide lies in its specific substitution pattern and the presence of both the methoxyphenyl group and the quinazolinone core. This combination of structural features contributes to its distinct chemical properties and biological activities, making it a valuable compound for further research and development .
Biological Activity
2-{[3-(4-Methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl]oxy}acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including its anticancer, antimicrobial, and anti-inflammatory activities, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C24H24N2O5
- Molecular Weight : 420.465 g/mol
- IUPAC Name : N-(4-methoxyphenyl)-2-[6-[(2-methyl-2,3-dihydroindol-1-yl)methyl]-4-oxopyran-3-yl]oxyacetamide
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with a similar scaffold to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- A study demonstrated that derivatives of quinazoline showed potent activity against breast cancer cells, with IC50 values in the nanomolar range, suggesting strong antiproliferative effects .
2. Antimicrobial Activity
The compound also shows promising antimicrobial properties. Similar derivatives have been evaluated for their efficacy against bacterial strains:
- Research highlighted that compounds with methoxy groups exhibited enhanced antibacterial activity against Gram-positive bacteria .
3. Anti-inflammatory Activity
Anti-inflammatory properties have been noted in compounds related to this structure. For example:
- Compounds with similar phenoxyacetamide structures have shown significant inhibition of pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory conditions .
Case Study 1: Anticancer Efficacy
In a recent study investigating the anticancer potential of quinazoline derivatives, it was found that this compound led to apoptosis in cancer cells through activation of caspase pathways. The study employed both in vitro and in vivo models to validate these findings, demonstrating significant tumor reduction in xenograft models .
Case Study 2: Antimicrobial Testing
A series of tests were conducted on the antimicrobial efficacy of various derivatives including the target compound. The results indicated that it effectively inhibited the growth of multiple bacterial strains, particularly when combined with other antibiotics, suggesting a synergistic effect that enhances its therapeutic potential .
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-20-16-8-7-14(25-10-17(19)22)9-15(16)18(23)21(11)12-3-5-13(24-2)6-4-12/h3-9H,10H2,1-2H3,(H2,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LERAGRHKYUPDHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)OCC(=O)N)C(=O)N1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.